molecular formula C8H20Ge B1293566 Tetraethylgermane CAS No. 597-63-7

Tetraethylgermane

Cat. No. B1293566
CAS RN: 597-63-7
M. Wt: 188.87 g/mol
InChI Key: QQXSEZVCKAEYQJ-UHFFFAOYSA-N
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Description

Tetraethylgermane (TEGe, Ge(C2H5)4) is an organogermanium compound used as a precursor in the chemical vapor deposition of hydrogenated amorphous silicon-germanium films. The use of TEGe allows for precise control over the germanium composition in the films, which is nearly identical to the gas-phase composition. The optical band gap of the films can be tuned by varying the germanium content, with a noted reduction from 1.8 eV to 1.4 eV as the germanium content increases to 80%. This band gap is wider compared to conventional silicon-germanium films, which is attributed to carbon incorporation and the prevalence of SiH2 and GeH2 bonds .

Synthesis Analysis

The synthesis of various germanium compounds has been explored in the literature. For instance, tetraacylgermanes have been synthesized using a novel method, which is versatile and allows for the preparation of different tetra-substituted acylgermanes. The synthesis process is confirmed through NMR spectroscopy, mass spectrometry, and X-ray crystallography . Similarly, tetramesityldigermene and tetrakis(2,6-diethylphenyl)digermene have been synthesized, with their molecular structures determined using X-ray crystallography, revealing specific bond lengths and angles .

Molecular Structure Analysis

The molecular structure of germanium compounds has been extensively studied. Tetramethoxygermane, for example, has been analyzed using gas-phase electron diffraction and ab initio molecular orbital calculations, revealing two possible conformations with the S4 conformer being energetically more favorable . The molecular structure of tetramesityldigermene and tetrakis(2,6-diethylphenyl)digermene has been determined, showing specific bond lengths and angles, as well as stability characteristics .

Chemical Reactions Analysis

The reactivity of germanium compounds has been investigated in various studies. Tetramesityldigermene has been shown to be stable in THF for several weeks at room temperature and does not dissociate or rearrange, demonstrating its potential for further chemical reactions such as the addition of carboxylic acids . Tetra(t-butyldimethylsilyl)germasilene reacts with methanol and 2,3-dimethylbutadiene to form adducts, and its equilibrium with the corresponding germylene is suggested by its reaction with triethylsilane .

Physical and Chemical Properties Analysis

The physical and chemical properties of germanium compounds are influenced by their molecular structure. The photolysis of tetramethylgermane (TMG) using an ArF laser results in the formation of various products and the deposition of germanium layers, indicating the compound's potential for material deposition processes . The radiation chemistry of TMG has also been studied, revealing the scission of carbon-hydrogen and carbon-germanium bonds and the formation of various products, including gaseous hydrogen and methane .

Scientific Research Applications

Tetraethylgermanium , also known as Tetraethylgermane or TEG , is an organogermanium compound with the formula (CH3CH2)4Ge . It’s a colorless liquid with a boiling point between 163 to 165 °C .

One of the main applications of Tetraethylgermanium is in the field of material science , specifically in the vapor deposition of germanium . Vapor deposition is a method used to create thin films of a material on a surface. In this process, Tetraethylgermanium is heated until it vaporizes, and then it is deposited on a surface where it cools and solidifies, forming a thin layer of germanium .

The synthesis of Tetraethylgermanium was first reported by Clemens Winkler in 1887, shortly after germanium was discovered . The synthesis involved the reaction of diethylzinc and germanium tetrachloride .

Tetraethylgermane is a colorless liquid that is generally available in most volumes . It can be considered in high purity, submicron, and nanopowder forms . It’s important to note that it’s classified as a flammable liquid and can cause harm if ingested or if it comes into contact with the skin .

Tetraethylgermane is a colorless liquid that is generally available in most volumes . It can be considered in high purity, submicron, and nanopowder forms . It’s important to note that it’s classified as a flammable liquid and can cause harm if ingested or if it comes into contact with the skin .

Safety And Hazards

Tetraethylgermane is flammable and can cause skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

tetraethylgermane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H20Ge/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXSEZVCKAEYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ge](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060499
Record name Germane, tetraethyl-
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Molecular Weight

188.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tetraethylgermane

CAS RN

597-63-7
Record name Tetraethylgermane
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Record name Germane, tetraethyl-
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Record name Tetraethylgermane
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Record name Germane, tetraethyl-
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Record name Germane, tetraethyl-
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Record name Tetraethylgermanium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
255
Citations
JL Bills, FA Cotton - The Journal of Physical Chemistry, 1964 - ACS Publications
At the time this work was begun there was no reliable value for the germanium-carbon bond energy. In the interim, two different values have been reported. The entire literature on the …
Number of citations: 26 pubs.acs.org
MD Moore, FC Lanning - Transactions of the Kansas Academy of Science …, 1967 - JSTOR
… of tetrapropionoxygermane react with two times the stoichiometric amount of ethylmagnesium bromide to yield after hydrolysis 3-pentanone, 3-ethyl-3-pentanol, tetraethylgermane and …
Number of citations: 2 www.jstor.org
M Eichholtz, A Schneider, JT Vollmer… - Zeitschrift für …, 1997 - degruyter.com
The investigation of the reactions of 0 (3P) with tetrasubstituted alkylger-manes is of interestfor a comparison of the specific influence of different substituents on the-abstraction reaction. …
Number of citations: 3 www.degruyter.com
F Glockling, JRC Light, RG Strafford - Journal of the Chemical Society …, 1970 - pubs.rsc.org
… No tetraethylgermane was formed. A colourless viscous eluate from alumina chromatography (0.2 g.), that was initially oxide-free, oxidised in air whereupon its mass spectrum showed …
Number of citations: 14 pubs.rsc.org
EJ Bulten, W Drenth - Journal of Organometallic Chemistry, 1973 - Elsevier
… of tetraethylgermane, triethylchlorogermane, ethyltin trichloride and acetyl chloride. Tin tetrachloride could not be separated from acetyl chloride_ From the molar ratio tetraethylgermane/…
Number of citations: 20 www.sciencedirect.com
H GILMAN, MB HUGHES… - The Journal of Organic …, 1959 - ACS Publications
… % yield of tetraethylgermane and 8.6% of hexaethyldigermane in addition to a large amount of unidentified polymeric material. Attempts to cleave tetraethylgermane using lithium wire …
Number of citations: 24 pubs.acs.org
C Eaborn, KC Pande - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… The preparation of bromotriethylgermane from tetraethylgermane has been improved. A precise relationship exists between the refractive indices of the aryltriethylgermanes prepared …
Number of citations: 13 pubs.rsc.org
J El Boucham, F Maury, R Morancho - Journal of Analytical and Applied …, 1998 - Elsevier
Polycrystalline Ge thin films have been grown by MOCVD in an atmospheric laminar flow reactor using GeEt 4 as precursor. Hydrogen is required to remove the carbon contamination of …
Number of citations: 19 www.sciencedirect.com
PG Harrison, AC Torr - Organometallics, 1995 - ACS Publications
Results Infrared Spectrum and Beer-Lambert Charac-teristics ofTriethylgermane. The gas-phase infra-red spectral data of triethylgermane recorded at a pressure of 10.6 Torr at ambient …
Number of citations: 3 pubs.acs.org
CA Kraus, EA Flood - Journal of the American Chemical Society, 1932 - ACS Publications
… Using suitable precautions, we have found that tetraethylgermane may be prepared by the … each, which consisted chiefly of tetraethylgermane. Not counting these fractions, the yield …
Number of citations: 60 pubs.acs.org

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